4-(Aminomethyl)pyrimidin-2-amine
Overview
Description
4-(Aminomethyl)pyrimidin-2-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Mechanism of Action
Target of Action
4-(Aminomethyl)pyrimidin-2-amine, a derivative of 2-aminopyrimidine, has been found to interact with several biological targets. It has shown potential as an inhibitor of PLK4 , a serine/threonine protein kinase that is a master regulator of centriole duplication . This compound has also been associated with antitrypanosomal and antiplasmodial activities, indicating potential interactions with the causative organisms of sleeping sickness, Trypanosoma brucei rhodesiense , and malaria, Plasmodium falciparum NF54 .
Mode of Action
For instance, in the case of PLK4, the compound may inhibit the kinase activity, thereby disrupting centriole duplication, a process crucial for maintaining genome integrity .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving its primary targets. In the case of PLK4, the compound could affect pathways related to cell division and genome integrity . When acting against Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54, the compound may interfere with the life cycle of these organisms, thereby exerting its antitrypanosomal and antiplasmodial effects .
Pharmacokinetics
One study reported that a plk4 inhibitor derived from aminopyrimidine, similar to this compound, exhibited good plasma stability and liver microsomal stability . These properties could potentially influence the compound’s bioavailability, although further studies are needed to confirm this.
Result of Action
The result of this compound’s action can vary depending on the target. In the case of PLK4, the compound’s inhibitory action could lead to disruption of centriole duplication, potentially affecting cell division and genome integrity . When acting against Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54, the compound could inhibit the growth of these organisms, thereby exerting its antitrypanosomal and antiplasmodial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)pyrimidin-2-amine typically involves multiple steps, starting from acyclic starting materials. One common synthetic route includes the following steps :
Ring Closure: The initial step involves the cyclization of acyclic precursors to form the pyrimidine ring.
Aromatization: The intermediate compound undergoes aromatization to stabilize the pyrimidine ring.
S-Methylation: The compound is then methylated to introduce a methyl group.
Oxidation: Oxidation is performed to convert the intermediate into a methylsulfonyl compound.
Formation of Guanidines: The final step involves the reaction with suitable amines to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different chemical and biological properties.
Scientific Research Applications
4-(Aminomethyl)pyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpyridine: This compound is similar in structure but has a methyl group at the 4-position instead of an aminomethyl group.
4-(Aminomethyl)pyridine: This compound has a similar structure but lacks the second nitrogen atom in the ring.
Uniqueness
4-(Aminomethyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an aminomethyl group and a pyrimidine ring allows for diverse chemical reactivity and potential therapeutic applications.
Properties
IUPAC Name |
4-(aminomethyl)pyrimidin-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c6-3-4-1-2-8-5(7)9-4/h1-2H,3,6H2,(H2,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXERKHYPNYNVSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1CN)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801304205 | |
Record name | 2-Amino-4-pyrimidinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801304205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929973-95-5 | |
Record name | 2-Amino-4-pyrimidinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=929973-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-pyrimidinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801304205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-imino-1,2-dihydropyrimidin-4-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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